Ethanone, 2-hydroxy-1,2-diphenyl-, oxime, (1E,2R)-
Overview
Description
Ethanone, 2-hydroxy-1,2-diphenyl-, oxime, (1E,2R)-: is a chemical compound with the molecular formula C14H13NO2. It is known for its unique structural properties and potential applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of an oxime group, which is a functional group containing a nitrogen atom double-bonded to a carbon atom and single-bonded to a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 2-hydroxy-1,2-diphenyl-, oxime, (1E,2R)- typically involves the reaction of 2-hydroxy-1,2-diphenylethanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a controlled temperature to ensure the formation of the desired oxime product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Ethanone, 2-hydroxy-1,2-diphenyl-, oxime, (1E,2R)- undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides under specific conditions.
Reduction: The oxime can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a ligand in coordination chemistry.
Biology: In biological research, Ethanone, 2-hydroxy-1,2-diphenyl-, oxime, (1E,2R)- is investigated for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development .
Medicine: The compound’s potential medicinal properties are explored in the development of new therapeutic agents. Its interactions with biological targets are studied to understand its mechanism of action and therapeutic potential .
Industry: In the industrial sector, this compound is used in the synthesis of various fine chemicals and intermediates. Its reactivity and versatility make it valuable in the production of specialty chemicals .
Mechanism of Action
The mechanism of action of Ethanone, 2-hydroxy-1,2-diphenyl-, oxime, (1E,2R)- involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. These interactions can modulate biological pathways and lead to various physiological effects .
Comparison with Similar Compounds
Benzoin oxime: Similar structure but lacks the hydroxyl group.
Acetophenone oxime: Similar oxime group but different aromatic substitution pattern.
Benzil oxime: Contains two phenyl groups but different connectivity.
Uniqueness: Ethanone, 2-hydroxy-1,2-diphenyl-, oxime, (1E,2R)- is unique due to the presence of both hydroxyl and oxime groups, which confer distinct reactivity and binding properties. This dual functionality makes it a versatile compound in various applications .
Properties
IUPAC Name |
(1R,2E)-2-hydroxyimino-1,2-diphenylethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c16-14(12-9-5-2-6-10-12)13(15-17)11-7-3-1-4-8-11/h1-10,14,16-17H/b15-13+/t14-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAKHLWOJMHVUJC-SXWSKBOKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=NO)C2=CC=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](/C(=N/O)/C2=CC=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White powder; [Alfa Aesar MSDS] | |
Record name | Benzoin oxime | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11723 | |
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CAS No. |
91840-94-7, 441-38-3 | |
Record name | Benzoin oxime, (1E,2R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091840947 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanone, 2-hydroxy-1,2-diphenyl-, oxime | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoinoxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.481 | |
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Record name | BENZOIN OXIME, (1E,2R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1W1X4IU9M6 | |
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